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Compound of Interest

Compound Name: 2-Methylaminopyrimidine

Cat. No.: B1361839 Get Quote

An In-depth Technical Guide to 2-Methylaminopyrimidine (C₅H₇N₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methylaminopyrimidine, with the chemical formula C₅H₇N₃, is a substituted pyrimidine that

serves as a crucial building block in medicinal chemistry and materials science. The pyrimidine

ring is a fundamental core in various biologically essential molecules, including the

nucleobases cytosine, thymine, and uracil, as well as thiamine (vitamin B1).[1] This inherent

biological relevance makes pyrimidine derivatives, such as 2-Methylaminopyrimidine, highly

valuable scaffolds for the design and synthesis of novel therapeutic agents. Its structure allows

for diverse chemical modifications, enabling its incorporation into molecules targeting a wide

array of biological targets. This guide provides a comprehensive overview of its

physicochemical properties, spectroscopic profile, synthesis protocols, and its established role

as a key intermediate in the development of biologically active compounds.[2]

Physicochemical and Spectroscopic Data
The fundamental properties of 2-Methylaminopyrimidine are summarized below. This data is

essential for its handling, characterization, and use in synthetic applications.

Physicochemical Properties
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Property Value Reference(s)

IUPAC Name N-methylpyrimidin-2-amine [3]

CAS Number 931-61-3 [3]

Molecular Formula C₅H₇N₃ [2][3]

Molecular Weight 109.13 g/mol [2][3]

Appearance Colorless, plate-like crystals [4]

Melting Point 60-62 °C [2]

Boiling Point 216.3 °C (at 760 mmHg) [2]

Density 1.144 g/cm³ [2]

Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of 2-Methylaminopyrimidine.

Technique Data Reference(s)

¹H NMR

(500 MHz, CDCl₃) δ 8.26 (d,

J=4.7 Hz, 2H), 6.49 (t, J=4.8

Hz, 1H), 5.43 (s, 1H, NH), 2.98

(d, J=4.9 Hz, 3H)

[5]

¹³C NMR
(126 MHz, CDCl₃) δ 163.1,

158.1, 110.4, 28.4
[5]

Synthesis and Experimental Protocols
The most common and efficient synthesis of 2-Methylaminopyrimidine involves the

nucleophilic aromatic substitution of a halogenated pyrimidine with methylamine.

General Synthetic Pathway
The reaction proceeds by displacing the chlorine atom from 2-chloropyrimidine with

methylamine. The reaction can be performed using conventional heating or microwave
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assistance.[4][6]

Reactants
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Caption: Synthesis workflow for 2-Methylaminopyrimidine.

Experimental Protocol: Synthesis from 2-
Chloropyrimidine[4]

Reaction Setup: Add 2-chloropyrimidine (1.0 eq) to an excess of methylamine solution (e.g.,

40% in water or in ethanol) in a round-bottom flask equipped with a reflux condenser.

Heating: Heat the reaction mixture under reflux in an oil bath maintained at 120-140°C for

approximately four hours. Monitor the reaction progress using thin-layer chromatography

(TLC).

Workup: After cooling the mixture to room temperature, perform a liquid-liquid extraction

using diethyl ether (2 x 20 mL).

Washing: Wash the combined organic layers with water to remove excess methylamine and

other water-soluble impurities.

Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate (Na₂SO₄),

filter the solution, and evaporate the solvent under reduced pressure to yield the crude

product.
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Purification: Recrystallize the crude solid from a hexane-acetone (10:1) mixture to obtain

pure, colorless crystals of 2-Methylaminopyrimidine.

Experimental Protocol: NMR Spectroscopic Analysis
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Methylaminopyrimidine
in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32

scans for good signal-to-noise.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at

126 MHz. Use proton decoupling. A greater number of scans (e.g., 1024 or more) and a

longer relaxation delay (2-5 seconds) are generally required.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Calibrate the chemical shifts (δ) using the residual

solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR).

Biological Activity and Applications in Drug
Development
2-Methylaminopyrimidine is not typically an end-product drug but rather a highly versatile

scaffold and key intermediate in the synthesis of a diverse range of biologically active

molecules. Its ability to form hydrogen bonds and participate in various non-covalent

interactions makes it an attractive component for designing ligands that bind to enzyme active

sites or receptors.

Key Application Areas:

Kinase Inhibitors: The 2-aminopyrimidine core is a well-established "hinge-binding" motif in

many kinase inhibitors. The 2-methylamino variant has been incorporated into compounds

designed to inhibit a wide range of kinases, although this can sometimes lead to poor

selectivity.[7] It is a foundational piece in the development of inhibitors for targets like

Glycogen Synthase Kinase-3 (GSK-3).[8]
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Anti-inflammatory Agents: Derivatives have been synthesized as inhibitors of 5-

lipoxygenase-activating protein (FLAP), a key player in the leukotriene inflammatory

pathway.[9]

Antimicrobial Agents: The structure is present in ribocil, a synthetic ligand that targets the

Flavin mononucleotide (FMN) riboswitch in bacteria, demonstrating its potential in the

development of novel antibiotics.[10][11]

Anti-HIV Agents: Dichlorinated derivatives of 2-Methylaminopyrimidine serve as precursors

for potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) like MC-1220.[12]

Antiparasitic Agents: It has been used as a starting material for the synthesis of compounds

with activity against trypanosomatidic parasites responsible for Chagas disease and

leishmaniasis.[13]

Metabolic Disease Therapeutics: The pyrimidine scaffold has been explored for creating

inhibitors of HMG-CoA reductase, an enzyme central to cholesterol synthesis.[14]

Oncology: The moiety is a fragment used in developing MTA-cooperative PRMT5 inhibitors,

which are being investigated as targeted cancer therapies.[15]

Therapeutic Areas & Targets
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Caption: Role of 2-Methylaminopyrimidine as a versatile scaffold.

Conclusion
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2-Methylaminopyrimidine (C₅H₇N₃) is a synthetically accessible and highly valuable

heterocyclic compound. While exhibiting limited biological activity on its own, its true

significance lies in its role as a privileged scaffold in drug discovery and development. Its well-

defined physicochemical properties and straightforward synthesis make it a readily available

starting material for research. The demonstrated success of incorporating the 2-
methylaminopyrimidine moiety into potent inhibitors across multiple target classes—including

kinases, inflammatory enzymes, and microbial targets—ensures its continued importance for

medicinal chemists and researchers aiming to develop next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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